molecular formula C14H16N4O2 B2583249 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide CAS No. 1797185-68-2

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide

Cat. No.: B2583249
CAS No.: 1797185-68-2
M. Wt: 272.308
InChI Key: YHIUBOQRMKJGTK-UHFFFAOYSA-N
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Description

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide is a synthetic small molecule featuring a pyridazinone core linked to a 5-methylpyridin-2-yl group via a propanamide chain. The pyridazinone scaffold is recognized in medicinal chemistry as a privileged structure for the development of bioactive compounds . Pyridazinone derivatives are investigated for their potential to interact with various biological targets. Published research on analogous structures shows that this class of compounds has been explored as inhibitors of phosphodiesterase 4 (PDE4) for the treatment of inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . Other pyridazinone-based compounds have been developed as highly selective agonists for the thyroid hormone receptor beta (THR-β), showing promise in clinical trials for treating dyslipidemia and non-alcoholic steatohepatitis (NASH) . This specific molecule is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are encouraged to investigate its full pharmacological profile and mechanism of action in specific biological systems.

Properties

IUPAC Name

3-(1-methyl-6-oxopyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-10-3-6-12(15-9-10)16-13(19)7-4-11-5-8-14(20)18(2)17-11/h3,5-6,8-9H,4,7H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIUBOQRMKJGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CCC2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring and a propanamide group, contributing to its unique chemical behavior. Its IUPAC name reflects its complex structure, which includes both a pyridazine and a pyridine moiety.

PropertyValue
Molecular FormulaC13H14N4O2
Molecular Weight258.28 g/mol
CAS Number1018298-07-1
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in various inflammatory processes. By inhibiting PDE4, the compound may help modulate levels of cyclic adenosine monophosphate (cAMP), leading to anti-inflammatory effects .

Biological Activities

1. Antiinflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, analogs have shown efficacy in reducing inflammation in animal models by decreasing pro-inflammatory cytokine production .

2. Antioxidant Activity
The compound is also being investigated for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that related compounds can scavenge free radicals effectively.

3. Potential Anticancer Properties
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the pyridazine ring can enhance its potency against tumor cells . For instance, compounds with similar structural features have demonstrated significant activity against human glioblastoma and melanoma cell lines .

Case Studies

Several studies have explored the biological effects of related compounds:

Case Study 1: PDE4 Inhibition
A study on pyridazinone derivatives revealed that they could selectively inhibit PDE4, leading to reduced inflammation in models of chronic obstructive pulmonary disease (COPD). The findings suggest that structural modifications can enhance selectivity and potency against PDE4 .

Case Study 2: Antitumor Activity
In vitro assays on various cancer cell lines showed that certain derivatives of the compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. This highlights the potential for developing new anticancer agents based on this scaffold .

Research Findings

Recent research has focused on synthesizing novel derivatives of this compound to enhance its biological activity:

CompoundActivity TypeIC50 (µM)Reference
Derivative AAnticancer<10
Derivative BAnti-inflammatory20
Derivative CAntioxidant15

Scientific Research Applications

Pharmacological Properties

Research has indicated that compounds containing the pyridazinone moiety exhibit a range of biological activities, including:

  • Anticonvulsant Activity : Pyridazinone derivatives have been studied for their anticonvulsant properties. For instance, certain analogues have shown significant efficacy in reducing seizure activity in animal models .
  • Antitumor Activity : The compound's structure suggests potential anticancer properties. Studies have demonstrated that pyridazinone derivatives can inhibit tumor cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Anti-inflammatory Effects : Some pyridazinone derivatives have been reported to exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases .

Case Studies

Several studies have highlighted the applications of similar pyridazinone compounds:

  • Anticonvulsant Study : A study on a related compound demonstrated its efficacy in preventing seizures in rodent models, suggesting that modifications in the pyridazinone structure can enhance anticonvulsant activity .
  • Cancer Research : Research involving pyridazinone derivatives showed promising results against various cancer cell lines, indicating their potential as therapeutic agents in oncology. For example, a derivative exhibited IC50 values lower than standard chemotherapeutics, showcasing its potency .
  • Inflammation Models : In vitro studies have indicated that certain pyridazinone derivatives can significantly reduce markers of inflammation in cell cultures, supporting their potential use in treating inflammatory disorders .

Comparison with Similar Compounds

N-(4-hydroxy-6-methylpyrimidin-2-yl) Analog (BK43465)

  • Structural Difference : Replaces the pyridine ring with a 4-hydroxy-6-methylpyrimidin-2-yl group.
  • Impact on Properties :
    • Polarity : The hydroxyl and pyrimidine groups increase hydrogen-bonding capacity, improving aqueous solubility compared to the target compound.
    • Bioactivity : Pyrimidine derivatives often exhibit affinity for kinase or nucleotide-binding targets due to mimicry of purine/pyrimidine bases.
    • Molecular Weight : Higher (289.29 g/mol) due to additional nitrogen and oxygen atoms.

N-(1,3-thiazol-2-yl) Analog (BK70383)

  • Structural Difference : Features a sulfur-containing thiazole ring instead of pyridine.
  • Molecular Weight: Lower (264.30 g/mol) due to reduced carbon count and sulfur substitution.

Hypothetical Pharmacokinetic and Pharmacodynamic Trends

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Lipophilicity : The 5-methylpyridin-2-yl group in the target compound likely confers intermediate lipophilicity compared to the polar pyrimidine (BK43465) and electron-rich thiazole (BK70383) analogs.
  • Solubility : The target compound’s pyridine group may reduce aqueous solubility relative to BK43465 but improve it compared to BK70383.
  • Target Selectivity : Pyridine derivatives often engage in π-π stacking with aromatic residues (e.g., in kinases), while thiazoles may favor sulfur-mediated covalent binding.

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